![molecular formula C16H26N2O3Si B14410932 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile CAS No. 82991-89-7](/img/structure/B14410932.png)
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile is an organosilicon compound that features a benzonitrile group attached to a silicon atom through an amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile typically involves the reaction of 4-aminobenzonitrile with tris(propan-2-yl)chlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom or the benzonitrile group.
Hydrolysis: The silicon-oxygen bonds in the compound can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silicon-oxygen bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is investigated for its potential biological activities, including its interactions with enzymes and proteins.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Wirkmechanismus
The mechanism of action of 4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in diverse chemical reactions. The benzonitrile group can interact with nucleophiles and electrophiles, facilitating various substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({Tris[(propan-2-yl)oxy]silyl}oxy)benzonitrile
- 4-({Tris[(propan-2-yl)oxy]silyl}amino)butanoic acid
Uniqueness
4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile is unique due to its specific combination of a benzonitrile group and a tris(propan-2-yl)oxy silicon moiety. This combination imparts distinct chemical properties, making it valuable for various applications in materials science, organic synthesis, and industrial processes.
Eigenschaften
CAS-Nummer |
82991-89-7 |
|---|---|
Molekularformel |
C16H26N2O3Si |
Molekulargewicht |
322.47 g/mol |
IUPAC-Name |
4-[tri(propan-2-yloxy)silylamino]benzonitrile |
InChI |
InChI=1S/C16H26N2O3Si/c1-12(2)19-22(20-13(3)4,21-14(5)6)18-16-9-7-15(11-17)8-10-16/h7-10,12-14,18H,1-6H3 |
InChI-Schlüssel |
FOZZUZDZXRBUOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](NC1=CC=C(C=C1)C#N)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


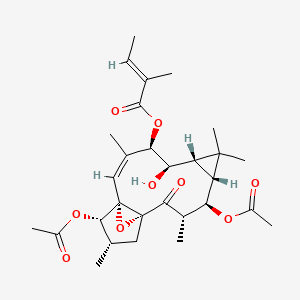
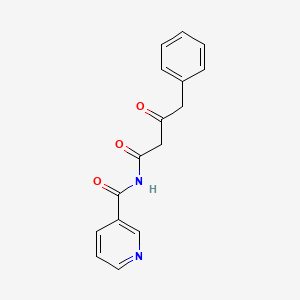

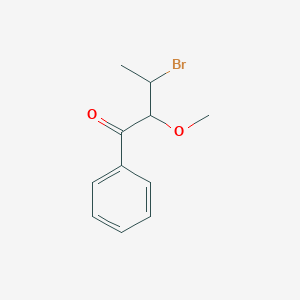



![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)


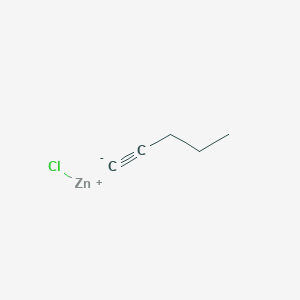
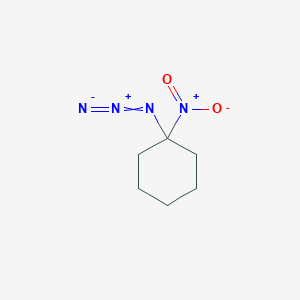

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
